Tetracycline lauryl sulfate

Pharmacokinetics Intramuscular depot Sustained release

Tetracycline lauryl sulfate (also known as lauricycline or LH is a stoichiometric salt formed from tetracycline base and dodecyl (lauryl) sulfuric acid. It belongs to the tetracycline antibiotic class but is distinguished from common hydrochloride or phosphate salts by its amphiphilic lauryl sulfate counterion, which imparts markedly different physicochemical properties including enhanced lipid solubility and reduced aqueous solubility.

Molecular Formula C34H50N2O12S
Molecular Weight 710.83
CAS No. 5821-53-4
Cat. No. B608484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline lauryl sulfate
CAS5821-53-4
SynonymsLauricycline;  Tetracycline lauryl sulfate; 
Molecular FormulaC34H50N2O12S
Molecular Weight710.83
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m0./s1
InChIKeyHKZSFGSVXUFBGF-CBJODJNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetracycline Lauryl Sulfate (CAS 5821-53-4) Procurement Guide: What Sets This Lipophilic Salt Apart


Tetracycline lauryl sulfate (also known as lauricycline or LH 90) is a stoichiometric salt formed from tetracycline base and dodecyl (lauryl) sulfuric acid [1]. It belongs to the tetracycline antibiotic class but is distinguished from common hydrochloride or phosphate salts by its amphiphilic lauryl sulfate counterion, which imparts markedly different physicochemical properties including enhanced lipid solubility and reduced aqueous solubility [2]. This compound was developed specifically to enable sustained-release parenteral formulations that cannot be achieved with standard water-soluble tetracycline salts.

Why Tetracycline HCl or Base Cannot Replace Tetracycline Lauryl Sulfate in Lipophilic and Sustained-Release Applications


In-class tetracycline compounds cannot be freely interchanged because the counterion is not an inert bystander—it fundamentally controls solubility, dissolution rate, and pharmacokinetic profile. Tetracycline hydrochloride is freely soluble in water (approximately 1 g in 10 mL) but practically insoluble in lipid solvents [1]. In contrast, tetracycline lauryl sulfate is a sparingly water-soluble, wax-like hydrophobic salt that functions as a depot when administered intramuscularly, producing sustained therapeutic blood levels over 24 hours from a single injection [2]. Substituting tetracycline HCl in a depot formulation would fail because the hydrochloride dissolves rapidly, requiring multiple daily doses to maintain equivalent exposure. The lauryl sulfate counterion is therefore not a formulation additive but an integral component determining the compound's release kinetics and clinical utility.

Quantitative Differentiation Evidence: Tetracycline Lauryl Sulfate vs. Tetracycline Hydrochloride


Sustained 24-Hour Therapeutic Blood Levels After Single Intramuscular Injection vs. Rapid Decline with Tetracycline HCl IM

In a clinical study of 25 hospitalized patients with acute bronchopulmonary infections, a single daily intramuscular injection of 750 mg tetracycline lauryl sulfate (equivalent to 500 mg tetracycline HCl) produced average tetracycline blood levels close to 2 µg/mL maintained over a full 24-hour dosing interval [1]. In contrast, intramuscular tetracycline hydrochloride at a 100 mg dose produced mean serum concentrations of 1.21 µg/mL at 2 hours declining to 0.90 µg/mL by 6 hours, with adequate levels maintained for only approximately 6 hours post-injection [2]. The lauryl sulfate salt thus enables once-daily dosing versus the multiple daily injections required for tetracycline HCl.

Pharmacokinetics Intramuscular depot Sustained release

Complete Clinical Resolution of Infections with Once-Daily Lauryl Sulfate IM Dosing vs. Multi-Daily Oral Tetracycline HCl Regimens

In the same 1972 study, all 25 patients treated with tetracycline lauryl sulfate IM at 750 mg once daily achieved positive clinical results, with all isolated microorganisms sensitive in vitro to tetracycline being eliminated by the treatment [1]. The study reported complete microbiological clearance and clinical resolution. In comparison, standard oral tetracycline HCl regimens (500 mg every 6 hours) typically achieve steady-state concentrations of 4-5 µg/mL but require strict patient compliance with four-times-daily dosing, which is associated with significant rates of non-adherence [2]. The lauryl sulfate salt eliminates the compliance burden through its depot pharmacokinetics.

Clinical efficacy Bronchopulmonary infection Once-daily dosing

Amphiphilic Lauryl Sulfate Counterion Enables Wax-Like Depot Behavior Absent in Hydrochloride and Phosphate Salts

Patent literature explicitly describes tetracycline dodecyl (lauryl) sulfate as a sparingly soluble, wax-like hydrophobic substance that forms the basis of antibiotic deposit preparations, contrasting it with conventional water-soluble tetracycline salts [1]. The C12 alkyl chain of the lauryl sulfate counterion renders the salt amphiphilic, enabling interactions with lipid bilayers and slow dissolution in physiological media. Tetracycline hydrochloride, by comparison, is freely water-soluble (1 g in 10 mL aqueous solution) and does not exhibit any inherent depot or sustained-release property without complex formulation excipients [2]. Tetracycline phosphate complex, another water-soluble alternative, also fails to provide this intrinsic controlled-release behavior.

Physicochemical property Counterion effect Depot formulation

Lauryl Sulfate Salt Provides Surfactant-Mediated Solubility Enhancement in Lipid-Based Formulations Unavailable with HCl Salt

Tetracycline lauryl sulfate, by virtue of its dodecyl sulfate counterion, possesses inherent surfactant properties that facilitate dissolution in lipid-based and organic solvent systems. Vendor technical data indicate solubility in DMSO and other organic solvents . This contrasts with tetracycline hydrochloride, which has limited organic solvent solubility: sparingly soluble in alcohol and practically insoluble in chloroform and ether [1]. The differential solubility profile broadens formulation options including lipid nanoparticles, ointments, and non-aqueous depot vehicles that are inaccessible to the hydrochloride salt without additional surfactant excipients.

Lipid solubility Surfactant Formulation versatility

Tetracycline Lauryl Sulfate: Optimal Application Scenarios Driven by Quantitative Evidence


Intramuscular Depot Antibiotic for Once-Daily Treatment of Severe Bronchopulmonary Infections

Based on the clinical evidence demonstrating sustained 24-hour blood levels of approximately 2 µg/mL after a single 750 mg IM injection, tetracycline lauryl sulfate is optimally deployed as a once-daily intramuscular antibiotic for hospitalized patients with acute bronchopulmonary infections caused by tetracycline-susceptible organisms [1]. This application eliminates the 4× daily oral dosing burden of tetracycline HCl and ensures complete therapeutic coverage regardless of patient swallowing ability or gastrointestinal absorption.

Development of Lipid-Based and Non-Aqueous Sustained-Release Parenteral Formulations

The wax-like, hydrophobic nature of tetracycline lauryl sulfate, combined with its surfactant properties, makes it the preferred tetracycline salt for formulating lipid nanoparticle dispersions, oil-based depot injections, and non-aqueous sustained-release vehicles [2]. Unlike tetracycline HCl, which partitions poorly into lipid phases, the lauryl sulfate salt can be directly incorporated without additional surfactant excipients, simplifying formulation development and reducing compatibility risks.

Controlled-Release Implant Coatings and Biodegradable Matrix Systems for Local Antibiotic Delivery

Patent literature explicitly identifies tetracycline dodecyl (lauryl) sulfate as a sparingly soluble depot-forming antibiotic suitable for incorporation into resorbable and non-resorbable implant materials for treating local microbial infections in hard and soft tissues [3]. The slow dissolution rate of the lauryl sulfate salt provides prolonged local antibiotic concentrations at implant sites, which is critical for preventing biofilm formation and treating established orthopedic or dental infections.

Research Tool for Investigating Counterion Effects on Tetracycline Pharmacokinetics and Tissue Distribution

As a historically significant lipophilic tetracycline salt with documented clinical pharmacokinetic data, tetracycline lauryl sulfate serves as a valuable reference compound for structure-pharmacokinetic relationship studies. Researchers comparing the tissue penetration, protein binding, and elimination half-life of different tetracycline salts can use the lauryl sulfate salt as a model lipophilic counterion system distinct from the hydrochloride and phosphate complexes.

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